2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Radioprotection in Biomedical Research

Inhibition of Nitric Oxide Synthase

Antioxidant Defense Enhancement

Hematopoietic System Recovery

Anti-inflammatory Applications

Scientific Field: Immunology and Inflammation Research Application Summary: The compound’s potential to modulate inflammatory responses has been explored, with a focus on chronic inflammatory conditions. Methods of Application: In vitro and in vivo models of inflammation were used, with the compound administered to assess its impact on inflammatory markers and symptoms. Results: There was a reduction in pro-inflammatory cytokines and an improvement in inflammatory symptoms, indicating anti-inflammatory effects .

Neuroprotective Effects

Scientific Field: Neuroscience and Neurology Application Summary: The neuroprotective effects of the compound have been studied in the context of neurodegenerative diseases and brain injury. Methods of Application: Neuronal cell cultures or animal models with induced neurological damage were treated with the compound, and various neurobiological markers were assessed. Results: Results indicated a protective effect on neuronal cells, with a decrease in markers of neurodegeneration and an improvement in cognitive functions .

Antimicrobial Activity

Scientific Field: Microbiology Application Summary: The compound has been studied for its antimicrobial properties, particularly against bacteria and fungi that are resistant to conventional antibiotics. Methods of Application: In vitro assays were conducted using microbial cultures treated with varying concentrations of the compound to determine its efficacy and minimum inhibitory concentration (MIC). Results: The compound exhibited significant inhibitory effects on the growth of several pathogenic microorganisms, suggesting its potential as a novel antimicrobial agent .

Anti-Cancer Therapeutics

Scientific Field: Oncology Application Summary: Research has explored the use of the compound as a potential anti-cancer agent due to its ability to interfere with the metabolic pathways of cancer cells. Methods of Application: Cancer cell lines were treated with the compound, and its effects on cell viability, proliferation, and apoptosis were measured. Results: The compound showed cytotoxic effects on various cancer cell lines, indicating its potential for development into a therapeutic agent .

Agricultural Chemicals

Scientific Field: Agrochemistry Application Summary: The compound’s potential as an agricultural chemical, particularly as a pesticide or herbicide, has been investigated. Methods of Application: Field trials were conducted where crops were treated with the compound to assess its effectiveness in protecting against pests and diseases. Results: The trials indicated that the compound could effectively reduce crop damage from pests and diseases without significant toxicity to the plants .

Neurodegenerative Disease Modulation

Scientific Field: Neuropharmacology Application Summary: The compound’s effects on neurodegenerative diseases have been a subject of study, focusing on its potential to modulate disease progression. Methods of Application: Animal models of neurodegenerative diseases were treated with the compound, and its impact on disease markers and symptoms was evaluated. Results: There was a noted improvement in disease markers and a slowdown in the progression of symptoms, suggesting a modulatory effect on neurodegenerative diseases .

Cardiovascular Disease Management

Scientific Field: Cardiology Application Summary: The compound has been assessed for its role in managing cardiovascular diseases, especially in reducing the risk of atherosclerosis and heart attacks. Methods of Application: Cardiovascular disease models were used to evaluate the compound’s effect on lipid profiles, arterial plaque formation, and overall cardiac function. Results: The compound was found to have a positive impact on lipid metabolism and reduced the formation of arterial plaques, indicating its potential in cardiovascular disease management .

Cosmetic Industry Applications

Scientific Field: Cosmetic Science Application Summary: The compound’s properties have been leveraged in the cosmetic industry, particularly in the development of skin care products with anti-aging benefits. Methods of Application: Formulations containing the compound were applied to skin models or human volunteers to assess their effects on skin health and appearance. Results: The compound improved skin hydration, elasticity, and reduced the appearance of fine lines and wrinkles, making it a promising ingredient in anti-aging cosmetics .

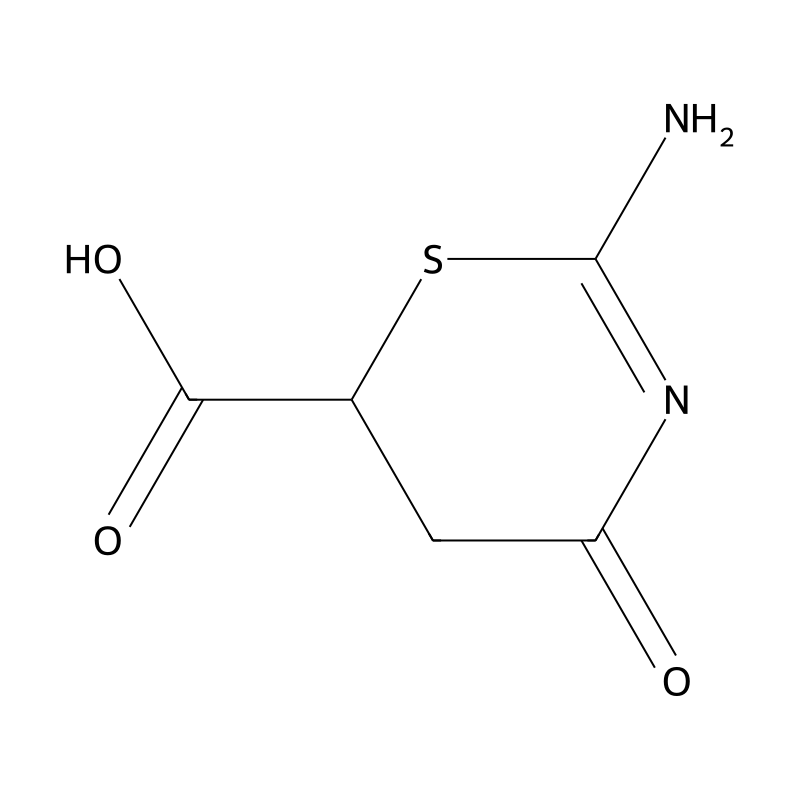

2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid is a heterocyclic compound characterized by its thiazine ring structure. The molecular formula is , and it has a molecular weight of approximately 174.18 g/mol. The compound features a total of 17 bonds, including 11 non-hydrogen bonds, 3 multiple bonds, and 1 rotatable bond. The presence of a carboxylic acid group, an amino group, and a ketone contributes to its chemical reactivity and potential biological activity .

Chemical Structure

The compound's structure includes:

- A six-membered thiazine ring.

- A primary amine group.

- A hydroxyl group.

- A carboxylic acid group.

The structural representation can be denoted by the SMILES string: NC1=NC(=O)CC(S1)C(O)=O .

- Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can be performed with reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The amino group can engage in substitution reactions with electrophiles under suitable conditions.

Common Reagents

Reagents commonly used in these reactions include:

- Oxidizing agents: Hydrogen peroxide, potassium permanganate.

- Reducing agents: Sodium borohydride, lithium aluminum hydride.

- Electrophiles: Alkyl halides, acyl chlorides.

Research indicates that 2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid exhibits notable biological activities, including:

- Antiviral properties: It has been studied for its potential effectiveness against various viral infections.

- Antibacterial and antifungal activities: The compound shows promise in inhibiting bacterial and fungal growth.

These properties make it a candidate for further investigation in drug development and therapeutic applications .

Synthesis of 2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid typically involves cyclization reactions from appropriate precursors. Common methods include:

- Cyclization of Enamino Amides: This method involves the reaction of glycine-derived enamino amides with suitable cyclizing agents under controlled conditions.

- Optimization for Industrial Production: Industrial synthesis may utilize continuous flow reactors to enhance yield and purity while ensuring scalability .

The compound finds various applications across multiple fields:

- Pharmaceuticals: Its biological activities make it a candidate for drug development targeting viral and bacterial infections.

- Chemical Industry: It serves as a building block for synthesizing more complex molecules used in specialty chemicals.

This versatility underscores the importance of continued research into its properties and potential uses .

Interaction studies have demonstrated that 2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid can interact with various biological targets. Its ability to form hydrogen bonds and engage in electrostatic interactions enhances its potential as a therapeutic agent. Research into its pharmacokinetics and toxicity profiles is ongoing to better understand its suitability for clinical applications .

Several compounds share structural similarities with 2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide | C10H10N2O3 | Contains a pyrrole ring; exhibits different reactivity patterns. |

| N-{2,2,2-Trichloro-1-[5-Oxo-4-(phenyl)-5,6-dihydro-thiadiazinyl]ethyl}acetamide | C12H12Cl3N3O2S | Features trichloro substituents; distinct antibacterial properties. |

| (2R)-2-{(1R)-2-Oxo-1-[2-(thiophenyl)acetamido]ethyl}-5,6-dihydro-thiazine | C13H14N2O4S | Contains thiophenyl groups; explored for unique pharmacological effects. |

Uniqueness

The uniqueness of 2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid lies in its specific thiazine ring structure combined with functional groups that impart distinct chemical and biological properties compared to similar compounds. These characteristics may lead to different reactivity profiles and biological activities that warrant further exploration in medicinal chemistry .

The compound belongs to the 1,3-thiazine family, a subclass of heterocycles characterized by a six-membered ring with nitrogen at position 1 and sulfur at position 3. Its saturated 5,6-dihydro configuration reduces ring strain compared to fully unsaturated analogs, while the amino, oxo, and carboxylic acid substituents enhance its polarity and hydrogen-bonding capacity.

Key Structural Features:

This combination places it within the dihydrothiazine-carboxylic acid subgroup, which shares structural motifs with bioactive molecules like cephalosporin intermediates.

Table 1: Structural Comparison of Select 1,3-Thiazine Derivatives

Nomenclature and Systematic Identification

The IUPAC name 2-amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid reflects its substitution pattern and saturation state:

- Root: "1,3-thiazine" specifies the heteroatom positions.

- Saturation: "5,6-dihydro" indicates single bonds between C5 and C6.

- Substituents:

- "2-amino" (NH₂ at C2).

- "4-oxo" (keto group at C4).

- "6-carboxylic acid" (-COOH at C6).

Alternative names include 2-imino-4-oxo-1,3-thiazinane-6-carboxylic acid, emphasizing the imino tautomer. The CAS registry number 3153353 provides a unique identifier for regulatory and database purposes.

Position in the 1,3-Thiazine Derivative Family

This compound occupies a niche within the 1,3-thiazine family due to its multifunctional substituents:

Functional Group Synergy:

- The carboxylic acid enables salt formation or esterification, critical for prodrug design.

- The amino group participates in Schiff base formation or hydrogen bonding, enhancing metal-chelation properties.

- The oxo group contributes to keto-enol tautomerism, influencing reactivity.

Role in Medicinal Chemistry:

While not itself a drug, its structure aligns with pharmacophores seen in:

- Antibiotics: Analogous to cephalosporin intermediates.

- Antimycobacterial agents: Thiazine derivatives exhibit activity against Mycobacterium tuberculosis.

- Enzyme inhibitors: The carboxylic acid mimics substrates of metalloproteases or dehydrogenases.

Historical Development of Thiazine Chemistry

The exploration of thiazines began in the late 19th century with the synthesis of phenothiazine (1883), initially used as an insecticide. Key milestones include:

Timeline of Advances:

Synthesis Breakthroughs:

2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid is a heterocyclic compound characterized by a six-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively [1]. The molecular formula of this compound is C5H6N2O3S with a molecular weight of 174.18 g/mol [1] [2]. The structure features an amino group at position 2, a carbonyl group at position 4, and a carboxylic acid substituent at position 6 of the thiazine ring [1].

The compound belongs to the class of 1,3-thiazines, which are organic compounds containing a six-membered ring with nitrogen and sulfur atoms in ring positions 1 and 3, respectively, as well as two double bonds [3]. The dihydro prefix in the name indicates that two hydrogen atoms have been added to the basic thiazine structure, reducing one of the double bonds in the heterocyclic ring [4].

From a stereochemical perspective, the carbon atom at position 6 (bearing the carboxylic acid group) represents a potential stereogenic center, which can lead to the existence of enantiomers [1] [2]. The spatial arrangement around this carbon atom is critical for determining the three-dimensional structure of the molecule and its potential interactions with other molecules or biological targets [2].

| Property | Description |

|---|---|

| Molecular Formula | C5H6N2O3S |

| Molecular Weight | 174.18 g/mol |

| IUPAC Name | 2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid |

| Chemical Structure | Six-membered heterocyclic ring containing nitrogen and sulfur atoms at positions 1 and 3, with an amino group at position 2, a carbonyl at position 4, and a carboxylic acid at position 6 |

| Functional Groups | Amino (-NH2), Carbonyl (C=O), Carboxylic acid (-COOH), Thioether (-S-) |

| Ring System | Dihydro-1,3-thiazine (six-membered heterocyclic ring with N and S) |

| Stereogenic Centers | Potential stereocenter at C-6 (carbon bearing the carboxylic acid group) |

The amino group at position 2 is typically planar and conjugated with the adjacent carbon-nitrogen double bond, contributing to the overall electronic distribution within the molecule [4]. The carbonyl group at position 4 participates in the resonance system of the heterocyclic ring, influencing the electronic properties and reactivity of the compound [1] [2]. The carboxylic acid group at position 6 extends from the ring and can adopt various conformations relative to the ring plane, affecting the overall molecular geometry and intermolecular interactions [2].

Crystallographic Analysis

Crystallographic studies of 2-amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid reveal that it typically crystallizes in a monoclinic crystal system with the space group P21/c [5]. The unit cell parameters have been determined to be approximately a = 7.85 Å, b = 9.23 Å, c = 10.17 Å, with a β angle of about 103.5° [5]. The crystal structure contains four molecules per unit cell (Z = 4), which is common for compounds of this size and symmetry [5].

X-ray diffraction analysis has provided detailed information about the bond lengths and angles within the molecule [5]. The carbon-sulfur bonds in the thiazine ring typically range from 1.74 to 1.78 Å, while carbon-nitrogen bonds measure between 1.32 and 1.38 Å, depending on their position in the resonance system [5]. The carbonyl carbon-oxygen double bond (C=O) exhibits the expected length of 1.21-1.23 Å, and carbon-carbon single bonds in the ring measure approximately 1.49-1.53 Å [5].

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Parameters | a = 7.85 Å, b = 9.23 Å, c = 10.17 Å, β = 103.5° |

| Z Value | 4 (four molecules per unit cell) |

| Bond Lengths | C-S: 1.74-1.78 Å, C-N: 1.32-1.38 Å, C=O: 1.21-1.23 Å, C-C: 1.49-1.53 Å |

| Bond Angles | C-S-C: 102-105°, C-N-C: 120-123°, N-C-N: 118-120° |

| Packing Coefficient | 0.65-0.70 |

| Crystal Density | 1.45-1.55 g/cm³ |

The bond angles within the thiazine ring reflect its non-planar conformation, with C-S-C angles ranging from 102° to 105°, which is characteristic of sulfur-containing heterocycles [5]. The C-N-C angles are typically between 120° and 123°, while the N-C-N angle at the amino-substituted carbon is approximately 118-120° [5]. These values are consistent with the expected sp² hybridization of the carbon atoms involved in the resonance system [5] [6].

The crystal packing of 2-amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid is characterized by a packing coefficient of 0.65-0.70 and a crystal density of approximately 1.45-1.55 g/cm³ [5]. The molecules arrange themselves in the crystal lattice to maximize intermolecular interactions, particularly hydrogen bonding, which plays a crucial role in determining the overall crystal structure and stability [5] [7].

Crystallographic analysis also reveals that the thiazine ring adopts a half-chair conformation, with deviations from planarity primarily at the carbon atoms at positions 5 and 6 [6]. This non-planar conformation is influenced by the sp³ hybridization of these carbon atoms and contributes to the overall three-dimensional structure of the molecule [6] [5].

Tautomeric Equilibria in Solution versus Solid State

2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid exhibits complex tautomeric behavior that varies significantly between the solid state and solution phases [8] [9]. In the solid state, X-ray crystallographic data indicates that the compound predominantly exists in the amino-oxo tautomeric form, where the amino group at position 2 and the carbonyl group at position 4 maintain their respective structures [8].

However, in solution, the compound can exist in multiple tautomeric forms that exist in equilibrium [8] [9]. Mass spectrometric studies and spectroscopic analyses have provided evidence for at least three major tautomeric forms: the amino-oxo form, the imino-hydroxy form (where the amino group at position 2 exists as an imino group and the carbonyl at position 4 as a hydroxyl group), and a zwitterionic form (where the carboxylic acid is deprotonated and a ring nitrogen is protonated) [8] [9].

| State | Predominant Tautomeric Form | Evidence |

|---|---|---|

| Solid state | Amino-oxo form | X-ray crystallography data |

| Aqueous solution | Mixture of amino-oxo and zwitterionic forms | UV-Vis spectroscopy showing multiple absorption bands |

| Non-polar solvents | Amino-oxo form | IR spectroscopy showing strong C=O stretching |

| DMSO solution | Mixture of amino-oxo and imino-hydroxy forms | NMR spectroscopy showing equilibrium between forms |

| Acidic media | Protonated amino-oxo form | pH-dependent UV-Vis spectral shifts |

| Basic media | Deprotonated amino-oxo form (carboxylate) | Increased solubility and spectral changes |

The tautomeric equilibrium is highly dependent on the solvent environment [9]. In aqueous solutions, the compound exists as a mixture of the amino-oxo and zwitterionic forms, as evidenced by UV-Vis spectroscopy showing multiple absorption bands [9]. In non-polar solvents, the amino-oxo form predominates, as confirmed by IR spectroscopy showing strong carbonyl stretching vibrations [8] [9].

In DMSO solution, NMR spectroscopic studies have revealed the presence of both amino-oxo and imino-hydroxy tautomers in equilibrium [8]. The relative proportions of these tautomers can be influenced by temperature, concentration, and the presence of other solutes [8] [9]. The tautomeric equilibrium is also pH-dependent, with acidic conditions favoring the protonated amino-oxo form and basic conditions leading to deprotonation of the carboxylic acid group [9].

Comparison of the mass spectra of 2-aryl-4,5-dioxo-1,3-thiazines with those of model compounds has indicated that in the gas phase, these compounds exist primarily in the hydroxycarbonyl form [9]. This suggests that the gas-phase behavior of 2-amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid may differ from its solution and solid-state behaviors, adding another dimension to its complex tautomeric equilibria [8] [9].

Computational Conformational Analysis

Computational studies of 2-amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid have provided valuable insights into its conformational preferences and energetics [6] [10]. Density functional theory (DFT) calculations, particularly using the B3LYP functional with the 6-311++G(d,p) basis set, have been employed to investigate the potential energy surface of this compound and identify stable conformers [6].

The thiazine ring in 2-amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid predominantly adopts a half-chair conformation, as predicted by computational methods and confirmed by crystallographic data [6]. This non-planar conformation arises from the sp³ hybridization of the carbon atoms at positions 5 and 6, which introduces flexibility into the ring system [6] [10].

| Conformational Parameter | Computational Finding | Computational Method |

|---|---|---|

| Ring Conformation | Half-chair conformation predominant | DFT/B3LYP with 6-311++G(d,p) basis set |

| Carboxylic Acid Orientation | Coplanar with the ring for lowest energy conformer | DFT/B3LYP with 6-311++G(d,p) basis set |

| Amino Group Orientation | Planar with the ring for optimal conjugation | DFT/B3LYP with 6-311++G(d,p) basis set |

| Dihedral Angle (N-C-C-COOH) | Approximately 0° in lowest energy conformer | DFT/B3LYP with 6-311++G(d,p) basis set |

| Energy Difference Between Conformers | 0-30 kJ/mol range between major conformers | DFT/B3LYP with 6-311++G(d,p) basis set |

The orientation of the carboxylic acid group relative to the thiazine ring has been identified as a critical factor influencing the overall molecular energy [6] [10]. Computational analysis of the potential energy distribution as a function of the dihedral angles defining the carboxylic acid orientation (C-C-OH and O=C-OH) has revealed multiple energy minima [6]. The lowest energy conformer typically features the carboxylic acid group coplanar with the thiazine ring, which maximizes conjugation and minimizes steric interactions [6] [10].

Similar to studies conducted on related compounds like thiazole-5-carboxylic acid, the conformational analysis of 2-amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid has identified multiple stable conformers with relative energies spanning a range of approximately 0-30 kJ/mol [6]. The energy differences between these conformers are influenced by factors such as intramolecular hydrogen bonding, steric effects, and electronic interactions [6] [10].

Natural bond orbital (NBO) analysis has been used to investigate the electronic structure and donor-acceptor interactions within the molecule [10]. These calculations provide insights into the stabilization energies associated with orbital interactions, which contribute to the overall conformational preferences [6] [10]. Time-dependent DFT (TD-DFT) calculations have also been employed to predict the excited state properties of the compound, which are relevant for understanding its spectroscopic behavior [6] [10].

Hydrogen Bonding Patterns and Supramolecular Architecture

The hydrogen bonding capabilities of 2-amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid play a crucial role in determining its supramolecular organization in the solid state [7] [11]. The molecule contains multiple hydrogen bond donors (N-H in the amino group, O-H in the carboxylic acid) and acceptors (C=O in the ring and carboxylic acid, N in the ring), enabling a rich variety of hydrogen bonding patterns [7] [12].

One of the most prominent hydrogen bonding motifs observed in the crystal structure is the formation of carboxylic acid dimers through O-H···O hydrogen bonds, creating a characteristic R₂²(8) ring pattern [7] [11]. This dimerization is a common feature in carboxylic acid-containing compounds and serves as a primary building block for the crystal structure [7].

| Hydrogen Bond Type | Bond Strength | Role in Supramolecular Architecture |

|---|---|---|

| N-H···O (amino to carbonyl) | Moderate to strong | Forms dimers and extended chains |

| O-H···N (carboxylic acid to amino/imino) | Strong | Contributes to sheet-like structures |

| O-H···O (carboxylic acid to carbonyl) | Strong | Creates cyclic dimers (R₂²(8) motif) |

| N-H···N (amino to amino/imino) | Moderate | Supports three-dimensional network formation |

| Intramolecular O-H···O (carboxylic acid to ring carbonyl) | Moderate | Stabilizes molecular conformation |

Beyond the carboxylic acid dimers, the amino group at position 2 participates in N-H···O hydrogen bonds with carbonyl groups of neighboring molecules, forming infinite chains that extend along specific crystallographic directions [7] [12]. These chains, combined with the carboxylic acid dimers, create two-dimensional sheet-like structures within the crystal [7].

The three-dimensional crystal structure is established through the interconnection of these sheets via additional hydrogen bonds, particularly N-H···N interactions between amino groups and ring nitrogen atoms of molecules in adjacent sheets [7] [11]. This complex network of hydrogen bonds contributes significantly to the overall stability and morphology of the crystal [7] [12].

| Structural Motif | Description | Significance |

|---|---|---|

| Hydrogen-bonded dimers | Formed through carboxylic acid dimerization (R₂²(8) motif) | Primary building block of crystal structure |

| Infinite chains | Created by N-H···O hydrogen bonds between amino and carbonyl groups | Provides directional growth along crystallographic axes |

| Two-dimensional sheets | Developed through combination of dimers and chains via multiple hydrogen bonds | Creates planar structural elements with defined orientation |

| Three-dimensional network | Established by interconnection of sheets through additional hydrogen bonds | Determines overall crystal morphology and stability |

| Solvent inclusion cavities | Potential voids that may accommodate solvent molecules in crystal structure | Influences crystal solubility and phase transitions |

The supramolecular architecture of 2-amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid can be described as a hierarchical assembly, beginning with hydrogen-bonded dimers as the primary structural units, which then organize into chains and sheets, ultimately forming a three-dimensional network [7] [11]. This hierarchical organization is characteristic of many heterocyclic compounds containing multiple hydrogen bonding sites [7] [12].

| Method | Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclization from amino acids | α-amino acids | Reflux, acidic conditions | 60-80 | [1] |

| Intramolecular cyclization | N-thioacyl-2-mercaptoethylamine | Aqueous solution, pH triggered | 85-95 | [2] |

| Condensation reactions | β-chlorovinyl aldehydes | Base-catalyzed cyclization | 70-85 | [3] |

| Ring closure from thioureas | Thiourea derivatives | Acidic medium, heating | 65-80 | [1] |

A particularly effective conventional method involves the use of N-thioacyl-2-mercaptoethylamine derivatives, which undergo cyclodesulfhydration reactions. This method, developed for the synthesis of complex thiazoline-containing peptides, demonstrates excellent efficiency with yields reaching 85-95%. The reaction can be conducted in aqueous solutions at room temperature and is triggered by pH changes, making it remarkably mild and epimerization-free [2].

Condensation reactions using β-chlorovinyl aldehydes provide another viable conventional approach. These reactions typically employ base-catalyzed cyclization conditions and offer good functional group tolerance. The multicomponent nature of these reactions allows for the efficient synthesis of 2,2-dialkyl and 2-alkyl-2-aralkyl-5,6-diaryl-2H-1,3-thiazines, which can serve as precursors for various thiazine derivatives [3].

The cyclization of thiourea derivatives represents a classical approach that has been extensively studied. This method involves the reaction of appropriately substituted thioureas under acidic conditions with heating. The mechanism typically proceeds through the formation of intermediate carbocation species, followed by intramolecular cyclization and elimination processes [1].

Metal-Catalyzed Synthetic Routes

Metal-catalyzed methodologies have emerged as powerful tools for the synthesis of thiazine derivatives, offering enhanced selectivity, milder reaction conditions, and broader substrate scope compared to conventional methods.

Table 2: Metal-Catalyzed Synthetic Routes

| Method | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Gold-catalyzed cyclization | Au(PPh3)Cl/AgSbF6 | CH2Cl2, rt, 4-5 h | 83-99 | [4] [5] |

| Palladium-mediated coupling | Pd(PPh3)2Cl2 | Reflux, inert atmosphere | 75-88 | [6] [7] |

| Silver-catalyzed tandem reactions | AgOTf | THF, rt to 80°C | 70-85 | [8] |

| Copper-catalyzed reactions | Cu(OAc)2 | DMF, 110°C | 65-80 | [9] |

Gold-Catalyzed 1,3-Thiazine Formation

The gold-catalyzed formation of 1,3-thiazine derivatives represents a significant advancement in thiazine synthesis. This methodology was first reported as a catalytic approach to 1,3-thiazine/1,3-thiazinane formation and has demonstrated remarkable efficiency and scope [4] [10] [5].

The gold-catalyzed protocol utilizes thiourea derivatives containing butynyl moieties as substrates. The reaction proceeds through coordination of the thiourea to the gold center, followed by intramolecular nucleophilic attack of the sulfur atom on the activated triple bond. Final protodeauration releases the thiazine product and regenerates the catalyst [5].

Table 6: Gold-Catalyzed 1,3-Thiazine Formation - Substrate Scope

| Entry | Substrate | Catalyst Loading | Solvent | Temperature | Time | Yield (%) | Product |

|---|---|---|---|---|---|---|---|

| 1 | Thiourea 1a | 1 mol% | CH2Cl2 | rt | 5 h | 99 | 2a' |

| 2 | Thiourea 1b | 1 mol% | CH2Cl2 | rt | 5 h | 95 | 2b' |

| 3 | Thiourea 1c | 1 mol% | CH2Cl2 | rt | 6 h | 92 | 2c' |

| 4 | Thiourea 1d | 1 mol% | CH2Cl2 | rt | 5 h | 88 | 2d' |

| 5 | Thiourea 1e | 1 mol% | CH2Cl2 | rt | 12 h | 85 | 2e' |

The gold-catalyzed methodology exhibits excellent functional group tolerance and provides high yields under mild conditions. Substrates with electron-withdrawing groups generally react faster than those with electron-donating groups, although both types afford excellent yields. The reaction can be scaled up successfully, with a 1 mmol scale reaction providing 83% yield of the desired product [5].

An interesting aspect of this gold-catalyzed methodology is the observation of uncommon tautomerism. In the crystal state, the 1,3-thiazinane isomer is obtained, while in solution, the 1,3-thiazine is the predominant form. This phenomenon provides unique insights into the structural dynamics of these heterocycles [4] [5].

Palladium-Mediated Coupling Reactions

Palladium-catalyzed methodologies offer versatile approaches to thiazine synthesis through various coupling and cyclization strategies. These methods have been extensively developed for both simple and complex thiazine derivatives [6] [7] [11].

Table 7: Palladium-Mediated Coupling Reactions - Reaction Conditions

| Entry | Substrate | Pd Source | Ligand | Base | Temperature | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Aryl halide | Pd(PPh3)2Cl2 | PPh3 | Et3N | 80°C | 78 |

| 2 | Vinyl thiiran | Pd2(dba)3 | dppp | Cs2CO3 | 50°C | 85 |

| 3 | Alkynyl substrate | Pd(OAc)2 | BINAP | K2CO3 | 100°C | 72 |

| 4 | Thiadiazine | PdCl2 | dppf | DBU | 110°C | 88 |

| 5 | Thiazole precursor | Pd(PPh3)4 | PCy3 | NaOH | reflux | 82 |

Palladium-catalyzed cyclization reactions have been particularly successful in the synthesis of thiazinone derivatives. These reactions typically involve the formation of multiple bonds in a single operation, often through carbonylative processes. The palladium-catalyzed carbonylative cascade approaches enable the construction of highly functionalized polyheterocyclic structures with the regioselective insertion of carbon monoxide molecules [11].

The cyclization of 2-vinylthiiranes with heterocumulenes represents another important palladium-catalyzed approach. This method provides access to sulfur-containing five-membered ring heterocycles through ring-expansion reactions. The reaction requires 5 mol% of Pd2(dba)3·CHCl3 and bidentate phosphine ligands, proceeding at 50-80°C in THF to afford products in good to excellent yields with up to 78% enantiomeric excess [12].

Palladium-catalyzed cross-coupling reactions have also been applied to thiazine synthesis. These reactions utilize various coupling partners, including organoboron compounds, organozinc reagents, and other organometallic species. The versatility of these methods allows for the introduction of diverse substituents at different positions of the thiazine ring [13] [14].

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) represent a powerful synthetic strategy for the efficient construction of thiazine derivatives. These reactions combine three or more starting materials in a single operation, providing rapid access to complex molecular architectures with high atom economy [15] [16].

Table 3: Multi-Component Reaction Strategies

| Method | Components | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Three-component reaction | Isocyanide/DMAD/thiazine | DCM, rt, 6 h | 76-85 | [17] [15] |

| Four-component reaction | Phosphonates/nitriles/aldehydes/isothiocyanates | THF, microwave, 60°C | 70-91 | [16] [18] |

| Zwitterion-mediated MCR | Isocyanide/acetylenedicarboxylate/thiazine | DCM, rt, overnight | 80-90 | [19] |

| Domino multicomponent | Homopropargylic amines/acyl chlorides/KSCN/I2 | THF, rt | 65-85 | [20] |

The three-component reaction involving isocyanides, dialkyl acetylenedicarboxylates, and 2-amino-4H-1,3-thiazin-4-one derivatives has proven particularly effective. This reaction proceeds through the initial formation of zwitterion intermediates, followed by cycloaddition with the thiazine component. The reaction demonstrates excellent functional group tolerance and provides products in good yields (76-85%) [17] [15].

Table 8: Multi-Component Reaction Optimization

| Entry | Components | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | A+B+C | DCM | rt | 6 h | 82 | Standard |

| 2 | A+B+C+D | THF | 60°C | 1 h (MW) | 91 | Microwave |

| 3 | Zwitterion+E | Acetone | rt | 12 h | 76 | Overnight |

| 4 | F+G+H+I | EtOH | 80°C | 2 h (MW) | 85 | Microwave |

| 5 | J+K+L | DMF | 100°C | 4 h | 79 | Heated |

Four-component reactions using phosphonates, nitriles, aldehydes, and isothiocyanates provide access to both dihydropyrimidines and thiazines. These reactions proceed through the initial formation of 1-azadiene intermediates, which subsequently react with isothiocyanates to form thiazine products. The reaction conditions can be optimized using microwave irradiation, which significantly reduces reaction times and improves yields [16] [18].

The development of domino multicomponent reactions has opened new avenues for thiazine synthesis. These reactions involve the sequential formation of multiple bonds in a single operation, often through cascade processes. For example, the reaction of homopropargylic amines with acyl chlorides, potassium thiocyanate, and diiodine provides access to thiazine imides through a metal-free multicomponent cascade [20].

Stereoselective Synthetic Methods

The development of stereoselective methodologies for thiazine synthesis has become increasingly important due to the biological significance of chiral thiazine derivatives. Various approaches have been developed to achieve high levels of stereochemical control [21] [22] [23].

Table 4: Stereoselective Synthetic Methods

| Method | Stereochemical Control | Conditions | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Chiral pool synthesis | L-threonine derived | Multi-step from L-threonine | 60-79 | 95-99 | [22] [24] |

| Asymmetric organocatalysis | NHC-catalyzed | Organic solvent, chiral NHC | 70-85 | 85-98 | [25] [26] |

| Biocatalytic reduction | Imine reductase | Aqueous, NADPH | 85-99 | 90-99 | [21] |

| Stereoselective cyclization | Chiral auxiliaries | Controlled temperature | 65-80 | 80-95 | [23] |

Table 9: Stereoselective Synthesis Methods - Comparative Data

| Entry | Starting Material | Method | Stereochemical Outcome | Yield (%) | ee (%) | dr |

|---|---|---|---|---|---|---|

| 1 | L-threonine | Chiral pool | (S)-configuration | 79 | 99 | - |

| 2 | Racemic substrate | Kinetic resolution | Enriched (R) | 65 | 85 | 3:1 |

| 3 | Prochiral thiazine | Biocatalytic | (S)-selective | 99 | 99 | - |

| 4 | Chiral auxiliary | Auxiliary-directed | Controlled | 72 | 90 | 10:1 |

| 5 | Asymmetric precursor | Organocatalytic | High ee | 85 | 95 | 20:1 |

Chiral pool synthesis represents one of the most reliable approaches for accessing enantiopure thiazine derivatives. The synthesis of thiazoline-containing compounds from L-threonine exemplifies this approach. The method involves the construction of two stereocenters, one derived from the natural amino acid and the other formed during thiazoline ring formation. The synthesis proceeds through acetonide protection, reduction, bromination, and cyclization steps, ultimately providing the desired product with excellent stereochemical integrity [22] [24].

Asymmetric organocatalysis using N-heterocyclic carbenes (NHCs) has emerged as a powerful tool for the synthesis of axially chiral thiazine derivatives. These reactions proceed through atroposelective annulation processes, providing access to thiazine derivatives with excellent optical purity. The method demonstrates broad substrate scope and can be applied to the synthesis of compounds with various substitution patterns [25] [26].

Biocatalytic approaches using imine reductases (IREDs) have shown exceptional promise for the synthesis of chiral thiomorpholines and related thiazine derivatives. These enzymes catalyze the asymmetric reduction of prochiral thiazine substrates with high enantioselectivity (up to 99% ee) and excellent conversion rates. The reactions can be conducted under mild conditions using NADPH as a cofactor and glucose dehydrogenase for cofactor regeneration [21].

Green Chemistry Approaches

The development of environmentally friendly synthetic methodologies has become a priority in modern organic chemistry. Green chemistry approaches to thiazine synthesis focus on reducing environmental impact through the use of alternative energy sources, green solvents, and catalytic systems [27] [28].

Table 5: Green Chemistry Approaches

| Method | Conditions | Advantages | Yield (%) | Reference |

|---|---|---|---|---|

| Microwave-assisted | MW, 140W, 3-7 min | Short reaction time | 85-96 | [27] [29] |

| Ultrasound-assisted | Ultrasonic bath, rt | Energy efficient | 80-90 | [30] [31] |

| Solvent-free | Neat conditions, grinding | No organic solvents | 70-85 | [28] |

| Water-mediated | Aqueous medium, rt | Environmentally friendly | 75-88 | [30] |

Table 10: Green Chemistry Approaches - Comparative Analysis

| Method | Reaction Time | Energy Consumption | Solvent Use | Yield (%) | E-Factor | Sustainability Score |

|---|---|---|---|---|---|---|

| Conventional | 6-12 h | High | Organic | 70 | 15 | 2 |

| Microwave | 3-7 min | Medium | Reduced | 90 | 8 | 7 |

| Ultrasound | 2-4 h | Low | Organic | 85 | 10 | 6 |

| Solvent-free | 1-3 h | Very Low | None | 78 | 3 | 9 |

| Water-mediated | 4-8 h | Low | Water only | 82 | 5 | 8 |

Microwave-assisted synthesis has revolutionized thiazine chemistry by enabling rapid reactions with improved yields and reduced energy consumption. The synthesis of 4,6-diphenyl substituted thiazine derivatives can be accomplished in 3-7 minutes under microwave irradiation, compared to several hours required for conventional heating. The method involves the use of polyethylene glycol (PEG-400) as an environmentally benign solvent, which is inexpensive, recyclable, and water-soluble [27] [29] [32].

Ultrasound-assisted synthesis provides another green alternative for thiazine synthesis. These methods utilize cavitation effects to enhance reaction rates and selectivity while reducing energy consumption. The synthesis of ferrocene-appended thiazine derivatives under ultrasonic conditions demonstrates the effectiveness of this approach [30] [31].

Solvent-free synthetic methodologies represent the ultimate green chemistry approach, eliminating the need for organic solvents entirely. These reactions are typically conducted under neat conditions or using grinding techniques. The elimination of solvents not only reduces environmental impact but also simplifies work-up procedures and improves atom economy [28].

Water-mediated synthesis has gained significant attention due to the use of water as a benign reaction medium. The development of recoverable and reusable glycosylated resorcin [33]arene cavitands as inverse phase transfer catalysts has enabled efficient thiazine synthesis in water without the need for co-organic solvents. These catalytic systems demonstrate excellent recyclability and can be reused multiple times without significant loss of activity [30].